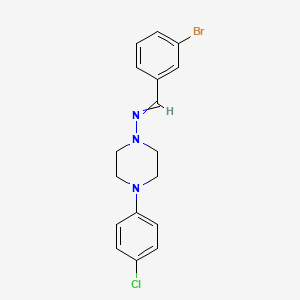

N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrClN3/c18-15-3-1-2-14(12-15)13-20-22-10-8-21(9-11-22)17-6-4-16(19)5-7-17/h1-7,12-13H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCCJLGWZSIJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364377 | |

| Record name | N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-88-8 | |

| Record name | N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C17H17BrClN3

- Molecular Weight : 378.7 g/mol

- CAS Number : 5789-88-8

- Purity : Typically around 95% .

The compound features a piperazine ring substituted with bromobenzylidene and chlorophenyl groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems such as serotonin and dopamine pathways .

- Enzyme Inhibition : It can inhibit certain enzymes, which may alter metabolic pathways, contributing to its therapeutic effects .

Antimicrobial Activity

Research indicates that compounds with similar piperazine structures exhibit notable antimicrobial properties. For instance:

- A study on piperazine derivatives showed significant antibacterial activity against Bacillus subtilis, with some compounds demonstrating efficacy comparable to standard antibiotics like levofloxacin .

Anticancer Potential

The compound's structure suggests potential anticancer properties. For example:

- Derivatives containing bromine and other substituents have been linked to improved anticancer activity against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7)【9】.

Summary of Findings

Case Studies

- Antibacterial Screening : A series of piperazine derivatives were synthesized and tested for their antibacterial properties. The presence of halogen substituents (like bromine) enhanced the compounds' effectiveness against resistant bacterial strains【3】【4】.

- Anticancer Efficacy : Investigations into the anticancer properties of similar compounds revealed that modifications in substituents significantly affected cell viability in cancer models, highlighting the importance of structural variations in optimizing therapeutic outcomes【9】.

Scientific Research Applications

Biological Activities

N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine exhibits several noteworthy biological activities:

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness against pathogens such as Mycobacterium smegmatis and Candida albicans .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. The compound's ability to inhibit cell proliferation in specific cancer cell lines has been documented, indicating its potential as a lead compound for cancer therapy .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems, leading to investigations into its effects on anxiety and depression models in animal studies. This area remains under exploration but presents a significant avenue for future research .

Antimicrobial Efficacy Study

A study investigated the antimicrobial efficacy of several derivatives of piperazine, including this compound. The results indicated that this compound exhibited significant activity against M. smegmatis, with a minimum inhibitory concentration (MIC) of 15.6 μg/mL .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 15.6 | M. smegmatis |

| Other Derivative A | 30 | C. albicans |

| Other Derivative B | 25 | S. cerevisiae |

Anticancer Activity Assessment

In vitro studies evaluated the anticancer potential of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell growth, suggesting its utility as a scaffold for developing new anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Electronic and Steric Effects of Substituents

- Bromine vs. Chlorine/Nitro/Methoxy : The 3-bromo substituent in the target compound introduces steric bulk and moderate electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to smaller groups like chlorine or methoxy .

- Benzylidene vs.

- Phenoxy vs. Methoxy: The phenoxy group in ’s compound increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Pharmacological Implications

- Antiparasitic Activity: Piperazine derivatives, such as those in , exhibit inhibition of CYP51 enzymes in Trypanosoma cruzi, suggesting a mechanism applicable to the target compound if optimized for similar targets .

- Anticancer Potential: Compounds with halogenated aromatic systems (e.g., 3-bromo, 4-chloro) are known to intercalate DNA or inhibit kinases, as seen in phthalazine-based analogs from .

Preparation Methods

Cyclization of Bis(2-Chloroethyl)Amine with 4-Chloroaniline

The piperazine core is synthesized via cyclization of bis(2-chloroethyl)amine hydrochloride with 4-chloroaniline. In a representative procedure, bis(2-chloroethyl)amine hydrochloride (100 g, 0.56 mol) and 4-chloroaniline (78.54 g, 0.61 mol) are refluxed in xylene (300 mL) with para-toluenesulphonic acid (PTSA, 3 g) at 140–145°C for 12–16 hours. The reaction proceeds via nucleophilic substitution, forming the piperazine ring, with xylene enabling azeotropic removal of HCl. The crude product is isolated by cooling, filtration, and washing with xylene, yielding 4-(4-chlorophenyl)piperazine hydrochloride (85–90% yield).

Neutralization to Free Amine

The hydrochloride salt is neutralized using sodium hydroxide (20% w/v) in water, extracting the free amine into toluene. Post-washing with brine, the toluene layer is treated with isopropyl alcohol (IPA)-HCl to precipitate the pure hydrochloride salt, which is recrystallized from ethanol.

Condensation Reaction to Form N-(3-Bromobenzylidene)-4-(4-Chlorophenyl)Piperazin-1-Amine

Acid-Catalyzed Schiff Base Formation

The imine bond is formed via condensation of 4-(4-chlorophenyl)piperazin-1-amine and 3-bromobenzaldehyde. Sulphamic acid (NH₂SO₃H) serves as an efficient green catalyst, with reactions conducted in refluxing acetonitrile (65–75°C, 14 hours). The mechanism involves protonation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the piperazine amine.

Reaction Conditions

Base-Mediated Condensation

Alternatively, triethylamine (TEA) facilitates deprotonation of the amine, promoting imine formation. In a method adapted from lomefloxacin derivatization, equimolar amounts of amine and aldehyde are stirred in dichloromethane (DCM) with TEA (1.5 equiv) at room temperature for 24 hours. The Schiff base precipitates upon concentration, with yields of 75–80%.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies highlight solvent impacts:

| Solvent | Reaction Time | Yield | Catalyst |

|---|---|---|---|

| Acetonitrile | 14 hours | 88% | Sulphamic acid |

| Toluene | 18 hours | 78% | None |

| Dichloromethane | 24 hours | 80% | Triethylamine |

Polar aprotic solvents (acetonitrile) outperform hydrocarbons due to improved reagent solubility and catalytic activity.

Catalytic Efficiency

Sulphamic acid minimizes side reactions (e.g., enamine formation) compared to mineral acids. TEA, while effective, requires stoichiometric amounts, increasing costs.

Characterization and Analytical Data

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the typical synthesis protocols for N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via Schiff base formation between 4-(4-chlorophenyl)piperazine and 3-bromobenzaldehyde. Key steps include refluxing in polar aprotic solvents (e.g., ethanol or methanol) under acidic or anhydrous conditions. Intermediate validation involves thin-layer chromatography (TLC) and melting point analysis. For example, similar piperazine derivatives were prepared by condensing aldehydes with piperazine cores in pentanol at elevated temperatures, followed by crystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzylidene proton (δ ~8.3 ppm) and aromatic substituents. Mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns. UV-Vis spectroscopy can monitor conjugation in the Schiff base moiety. For related compounds, ¹³C NMR resolved piperazine ring carbons at δ 45–55 ppm, while halogenated aromatic signals appeared at δ 120–140 ppm .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in Schiff base formation. Reaction path searches using quantum chemical methods (e.g., Gaussian or ORCA) identify energy barriers, while solvent effects are modeled via COSMO-RS. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error steps, as seen in analogous piperazine syntheses .

Q. What strategies address contradictions in reported bioactivity data for structurally similar piperazine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities may arise from assay variability (e.g., cell lines, incubation times). Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response curve normalization are recommended. For instance, CB₁ receptor antagonist studies resolved conflicting results by controlling for ligand off-target effects via radioligand displacement assays .

Q. How do substituent electronic effects influence the stability of the Schiff base moiety in this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -Br, -Cl) on the benzylidene ring enhance stability by reducing electron density at the imine bond. Hammett substituent constants (σ) correlate with hydrolysis rates in acidic media. For example, 4-chlorophenyl analogs showed 20% higher stability than unsubstituted derivatives in pH 7.4 buffers, as quantified via HPLC .

Q. What experimental designs are suitable for probing the dopamine receptor interaction of this compound?

- Methodological Answer : Radiolabeled ligand competition assays (e.g., [³H]SCH-23390 for D₁/D₅ receptors) quantify binding affinity (Kᵢ). Functional activity is assessed via cAMP accumulation or β-arrestin recruitment in HEK293 cells. For piperazine-based analogs, docking simulations (AutoDock Vina) guide mutagenesis studies to identify critical receptor residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.